molecular formula C22H26N2O5 B2360682 ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 2108471-84-5

((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2360682
CAS No.: 2108471-84-5
M. Wt: 398.459
InChI Key: DRFLFBOUWYJGRR-UHFFFAOYSA-N
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Description

((1R,5S)-3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone is a nortropane (8-azabicyclo[3.2.1]octane) derivative featuring two key structural motifs:

  • Azabicyclo core: The bicyclic system provides rigidity, influencing conformational stability and receptor binding .
  • A 3,4,5-trimethoxyphenyl methanone group at the N8 position, contributing electron-rich aromaticity and lipophilicity, often associated with kinase inhibition or GPCR modulation .

This combination distinguishes it from other nortropane derivatives, which typically vary in substituent chemistry and biological targets.

Properties

IUPAC Name

(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-26-19-9-14(10-20(27-2)21(19)28-3)22(25)24-15-6-7-16(24)12-18(11-15)29-17-5-4-8-23-13-17/h4-5,8-10,13,15-16,18H,6-7,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFLFBOUWYJGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a unique bicyclic structure with a pyridine moiety and a trimethoxyphenyl group, which suggests potential interactions with various biological targets. The molecular formula is C18H21N3O2C_{18}H_{21}N_{3}O_{2} with a molecular weight of 311.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). Notably, it has been studied for its potential as a kappa-opioid receptor antagonist , which may have implications for pain management and mood disorders .

2. Anti-inflammatory and Neuroprotective Effects

Research indicates that compounds with similar structural features exhibit anti-inflammatory and neuroprotective effects. The presence of the pyridine ring enhances the compound's ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine and phenyl groups can significantly influence the compound's biological activity. For instance:

Modification Effect on Activity
Altering the position of methoxy groups on the phenyl ringChanges in receptor affinity
Substituting different groups on the pyridine moietyVariations in potency as kappa-opioid antagonists

These insights guide further optimization for enhanced efficacy and selectivity .

Case Study 1: Kappa-opioid Receptor Antagonism

In vitro studies demonstrated that derivatives of this compound exhibited potent kappa-opioid receptor antagonism with IC50 values as low as 20 nM, indicating strong potential for therapeutic applications in managing conditions like addiction and depression .

Case Study 2: Neuroprotective Properties

Another study highlighted the neuroprotective effects of similar bicyclic compounds in models of neurodegeneration. These compounds were found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents .

Comparison with Similar Compounds

Structural Analogues of the Azabicyclo Core

The 8-azabicyclo[3.2.1]octane scaffold is widely utilized in medicinal chemistry. Key analogues include:

Compound Name Substituents Biological Activity/Application Key Structural Differences Reference
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 4-Chlorophenyl; phenylamino at C3 Antibacterial (in vitro) Chlorophenyl vs. trimethoxyphenyl; amino vs. pyridinyloxy substituents
PF-06700841 Pyrimidinyl and difluorocyclopropyl groups Dual TYK2/JAK1 inhibitor (autoimmune diseases) Heterocyclic substituents; lacks methanone-linked aryl group
Izencitinibum Propanenitrile-linked pyrazolylamino group Undisclosed (INN listed) Aliphatic nitrile substituent; no methoxyaryl group
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone Bromothiophene; aminomethylfluorophenyl Undisclosed (structural studies) Thiophene vs. trimethoxyphenyl; fluorophenyl vs. pyridinyloxy

Key Observations :

  • The 3,4,5-trimethoxyphenyl group in the target compound is rare among analogues, which often feature halogenated (e.g., 4-chlorophenyl ) or heteroaromatic (e.g., thiophene ) rings.
  • The pyridin-3-yloxy substituent at C3 is unique compared to common phenoxy (e.g., 4-isopropylphenoxy ) or amino groups, possibly enhancing solubility and π-stacking interactions.

Pharmacological and Conformational Comparisons

Conformational Analysis
  • Single-crystal X-ray data for related compounds (e.g., ) reveal that the azabicyclo core adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring. These conformations likely influence binding to planar enzyme active sites.
  • The dihedral angle between the 3,4,5-trimethoxyphenyl group and the bicyclo system (unreported for the target compound) could affect binding orientation. For comparison, analogues with fluorophenyl groups exhibit dihedral angles of ~86°, creating a non-planar geometry that may hinder or enhance target engagement .

Preparation Methods

Cycloaddition-Based Strategies

Rhodium(II)-catalyzed 1,3-dipolar cycloadditions between cyclic azomethine ylides and dipolarophiles (e.g., acryloylpyrazolidinones) yield enantiomerically enriched bicyclic frameworks. For instance, a dual catalytic system employing Rh₂(S-PTAD)₄ and a chiral Lewis acid achieves >99% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr).

Example Protocol :

  • React diazo imine A with acryloylpyrazolidinone B in CH₂Cl₂ at −40°C.
  • Catalyze with Rh₂(S-PTAD)₄ (2 mol%) and (R)-VANOL-derived Lewis acid (10 mol%).
  • Isolate product C via flash chromatography (82% yield, 99% ee).

Desymmetrization of Tropinone Derivatives

Achiral tropinone derivatives undergo enzymatic or chemical desymmetrization. Lipase-mediated kinetic resolution of racemic 3-hydroxytropane intermediates can achieve enantiopure (1R,5S)-configured products.

Functionalization at Position 3: Introduction of the Pyridin-3-yloxy Group

The pyridin-3-yloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction.

Nucleophilic Aromatic Substitution

A hydroxyl group at position 3 of the bicyclo scaffold reacts with 3-halopyridine under basic conditions.

Example Protocol :

  • Activate 3-hydroxytropane D as a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C).
  • React with 3-bromopyridine in DMF at 80°C using K₂CO₃ as base.
  • Purify via silica gel chromatography to yield E (75% yield).

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) couple 3-hydroxytropane with 3-hydroxypyridine.

Example Protocol :

  • Dissolve D (1 eq), 3-hydroxypyridine (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
  • Stir at 25°C for 12 h.
  • Isolate E in 68% yield after column chromatography.

Acylation of the Bridgehead Nitrogen

The final step involves coupling the 3,4,5-trimethoxybenzoyl group to the bicyclic amine.

Schotten-Baumann Acylation

Reaction of the free amine with 3,4,5-trimethoxybenzoyl chloride under biphasic conditions ensures efficient acylation.

Example Protocol :

  • Dissolve E (1 eq) in CH₂Cl₂.
  • Add 3,4,5-trimethoxybenzoyl chloride (1.2 eq) and NaHCO₃ (2 eq).
  • Stir at 0°C → 25°C for 6 h.
  • Extract with CH₂Cl₂, dry (Na₂SO₄), and purify via recrystallization (MeOH/H₂O) to yield the target compound (81% yield).

Coupling via EDCI/HOBt

For sensitive substrates, carbodiimide-mediated coupling minimizes side reactions.

Example Protocol :

  • Mix E (1 eq), 3,4,5-trimethoxybenzoic acid (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (2 eq) in DMF.
  • Stir at 25°C for 12 h.
  • Purify by HPLC (C18 column, MeCN/H₂O) to obtain the product (73% yield).

Analytical Characterization

Critical data for the target compound:

Property Value Method
Molecular Formula C₂₂H₂₆N₂O₅ HRMS
[α]D²⁵ −42.5° (c 1.0, CHCl₃) Polarimetry
Melting Point 168–170°C DSC
¹H NMR (400 MHz, CDCl₃) δ 8.35 (d, J=2.4 Hz, 1H, Py-H), 6.65 (s, 2H, Ar-H), 3.91 (s, 9H, OCH₃) NMR
HPLC Purity 99.2% C18, 80:20 MeCN/H₂O

Challenges and Optimization

  • Stereochemical Integrity : Asymmetric cycloadditions and enzymatic resolutions are critical to avoid racemization.
  • Regioselectivity : Protecting the bridgehead nitrogen during pyridinyloxy installation prevents undesired acylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may require stringent drying.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they methodologically addressed?

The synthesis involves multi-step organic reactions, including:

  • Stereochemical control : The bicyclo[3.2.1]octane framework requires precise reaction conditions (e.g., temperature, solvent polarity) to maintain stereochemical integrity .
  • Functional group compatibility : The pyridin-3-yloxy and trimethoxyphenyl groups may undergo unintended side reactions (e.g., hydrolysis or oxidation). Protecting groups or mild reagents (e.g., catalytic hydrogenation) are employed to mitigate this .
  • Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating the pure stereoisomer due to structural complexity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR resolves stereochemistry and confirms substituent positions, particularly the pyridin-3-yloxy and trimethoxyphenyl moieties .
  • X-ray crystallography : Provides absolute configuration validation, as seen in structurally similar bicyclic compounds (e.g., (2R)-8-benzyl derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • Molecular dynamics (MD) simulations : Assess conformational stability of the bicyclic core in solvent environments .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the trimethoxyphenyl group, influencing redox behavior .

Advanced Research Questions

Q. How do structural modifications to the bicyclo[3.2.1]octane framework influence biological target affinity?

  • Substituent effects : Replacing pyridin-3-yloxy with pyrazole (as in ) or cyclopropylidene () alters receptor binding. For example, pyrazole enhances affinity for kinases, while trimethoxyphenyl groups may target tubulin .
  • Steric and electronic factors : Bulky substituents on the bicyclic core (e.g., methylthio groups in ) reduce enzymatic degradation, enhancing bioavailability .
  • Methodological approach : Comparative SAR studies using radioligand binding assays or surface plasmon resonance (SPR) are recommended .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Dose-response reevaluation : Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability). Standardize protocols using WHO-recommended cell lines .
  • Metabolite profiling : Conflicting in vivo efficacy data could stem from differential metabolite formation. Use LC-MS/MS to identify active/inactive metabolites .
  • Crystallographic docking : Validate target engagement by co-crystallizing the compound with putative receptors (e.g., GPCRs) .

Q. How can bioorthogonal chemistry be applied to study this compound’s mechanism of action in live cells?

  • Click chemistry tagging : Incorporate alkyne/azide handles (e.g., via PEG4 linkers) for proximity ligation assays, enabling real-time tracking of target interactions .
  • Photoaffinity labeling : Use aryl diazirine-modified analogs to crosslink with binding proteins, followed by pull-down and proteomic analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionsEvidence Source
Reaction Temperature0–25°C (stereoselective steps)
Solvent SystemDichloromethane/THF (anhydrous)
CatalystsPd/C (hydrogenation)

Q. Table 2: Comparative Bioactivity of Analogues

SubstituentTarget ReceptorIC50 (nM)Source
Pyridin-3-yloxyTubulin12.3
PyrazoleKinase X8.7
CyclopropylideneGPCR Y23.5

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